Compound Description: This compound is a simplified analog of the target compound and serves as a key intermediate in the synthesis of more complex quinazoline derivatives. []
Relevance: This compound shares the core 6,7-dimethoxyquinazoline structure with 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione. The difference lies in the substitution at the 4-position of the quinazoline ring. While the target compound has a 2-pyrrolidin-1-ylethylamino group, this compound has a piperazine ring. []
Compound Description: This compound, also known as 14C-DDQ when radiolabeled, has been investigated for its metabolic fate in rats, rabbits, and humans. []
Relevance: This compound shares the core 6,7-dimethoxyquinazoline structure with 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione. Key differences are the presence of a 4-amino group and a more complex 2-(4-butanoyl-hexahydro-1H-1,4-diazepin-1-yl) substituent at the 2-position of the quinazoline ring in DDQ. []
Compound Description: This compound represents a quinazolinone analog, synthesized from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid using polyphosphoric acid. []
Relevance: While containing the 6,7-dimethoxyquinazoline core structure found in 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione, this compound differs significantly. It lacks the 2-thione group and features two phenyl substituents at positions 3 and 4 of the quinazoline ring, making it a distinct quinazolinone derivative. []
Compound Description: Identified as a potent EGFR tyrosine kinase inhibitor. []
Relevance: This compound shares the 6,7-dimethoxyquinazoline core structure with 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione. It features a (3'-bromophenyl)amino group at the 4-position, highlighting the significance of substitutions at this position for biological activity. []
Compound Description: This drug, developed from the quinazoline family, has been approved for treating advanced non-small-cell lung cancer (NSCLC). []
Relevance: While not directly sharing the 6,7-dimethoxyquinazoline core with 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione, Gefitinib belongs to the broader quinazoline class, indicating the therapeutic potential of this chemical scaffold. []
Compound Description: This compound exhibits significant inhibitory activity against cyclic GMP-specific phosphodiesterase, surpassing the potency of sildenafil (Viagra). []
Relevance: Although structurally more complex, KF31327 shares the quinazoline-2-thione moiety with 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione. This suggests that the presence of the 2-thione group may be relevant for its biological activity, particularly in the context of phosphodiesterase inhibition. []
Terazosin Hydrochloride
Compound Description: This compound is an alpha1-adrenoceptor blocker used as an antihypertensive drug. []
Relevance: Although not a direct analog, terazosin hydrochloride shares the quinazoline core and a piperazine substituent with 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione, highlighting the relevance of these structural motifs in medicinal chemistry. []
Compound Description: This compound is an impurity identified during the synthesis of terazosin hydrochloride. []
Relevance: This compound shares the 6,7-dimethoxyquinazoline core and a piperazine substituent with 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione. The presence of a tetrahydrofuranylcarbonyl group on the piperazine nitrogen differentiates it from the target compound. []
Compound Description: Another impurity identified during the synthesis of terazosin hydrochloride. []
Compound Description: This compound is a dimeric impurity formed during the synthesis of terazosin hydrochloride. []
Compound Description: Bunazosin, an alpha-1 blocker, has shown protective effects against reperfusion-induced mitochondrial dysfunction in canine hearts. []
Relevance: Bunazosin shares the core 6,7-dimethoxyquinazoline structure with 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione. The presence of a 4-amino group and a 2-(4-butyryl-hexahydro-1H-1,4-diazepin-1-yl) substituent at the 2-position of the quinazoline ring in Bunazosin distinguishes it from the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.